molecular formula C10H14N2O4 B1351714 2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine CAS No. 37852-39-4

2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine

Cat. No.: B1351714
CAS No.: 37852-39-4
M. Wt: 226.23 g/mol
InChI Key: XRCCQNXLMRHYBK-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine is an organic compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol . This compound is characterized by the presence of a nitro group and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.

Major Products Formed

    Reduction: 2-(4,5-Diamino-2-nitrophenyl)ethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can also participate in interactions with enzymes and receptors, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine is unique due to the presence of both the nitro and methoxy groups on the phenyl ring, along with the ethanamine side chain. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo reduction and substitution reactions, along with its potential interactions with biological targets, distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-15-9-5-7(3-4-11)8(12(13)14)6-10(9)16-2/h5-6H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCCQNXLMRHYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392665
Record name 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37852-39-4
Record name 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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